2-Sec-butoxybenzaldehyde

Physicochemical characterization Volatility Distillation parameters

2-Sec-butoxybenzaldehyde (CAS 22921-59-1) is an ortho-substituted alkoxybenzaldehyde derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g·mol⁻¹. Its structure features a sec-butoxy (–OCH(CH₃)CH₂CH₃) group at the 2-position of the benzaldehyde ring, distinguishing it from linear n-butoxy, branched isobutoxy, and regioisomeric (3- or 4-substituted) analogs.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 22921-59-1
Cat. No. B1288657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sec-butoxybenzaldehyde
CAS22921-59-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=CC=C1C=O
InChIInChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3
InChIKeyNHIGQSREBZKSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sec-butoxybenzaldehyde (CAS 22921-59-1): Ortho-Alkoxybenzaldehyde Procurement Baseline


2-Sec-butoxybenzaldehyde (CAS 22921-59-1) is an ortho-substituted alkoxybenzaldehyde derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g·mol⁻¹ . Its structure features a sec-butoxy (–OCH(CH₃)CH₂CH₃) group at the 2-position of the benzaldehyde ring, distinguishing it from linear n-butoxy, branched isobutoxy, and regioisomeric (3- or 4-substituted) analogs . The compound is commercially supplied as a research chemical with typical purity specifications of 95% (NMR) or 97% from vendors such as ChemImpex and Combi-Blocks . Its primary reported application domains include fragrance formulation and use as a synthetic intermediate in pharmaceutical research [1].

1

Synthetic Intermediate

Supports pharmaceutical research and fragrance formulation workflows.

2

Ortho-Substituted Scaffold

Branched sec-butoxy group provides chiral steric environment for SAR studies.

3

Commercial Availability

Multi-vendor supply with 95% (NMR) specification supports competitive sourcing.

2-Sec-butoxybenzaldehyde (CAS 22921-59-1): Why Generic Substitution with In-Class Analogs Is Not Straightforward


Although several ortho-alkoxybenzaldehydes share the same molecular formula and core benzaldehyde scaffold, the sec-butoxy substituent introduces a branched alkyl chain at the 2-position that generates a chiral center and distinct steric and electronic properties not replicated by linear (n-butoxy, CAS 7091-13-6) or alternative branched (isobutoxy, CAS 81995-32-6) isomers . Regioisomeric placement of the identical sec-butoxy group at the meta (3-) or para (4-) position yields compounds with divergent boiling points, densities, and predicted log P values, which directly impact volatility profiles relevant to fragrance applications and solubility-guided synthetic utility . Generic substitution among these analogs therefore risks altered physicochemical performance and unpredictable reactivity in downstream derivatization.

Risk Factor
2-Sec-butoxy (Target)
Generic Analog Risk
Chain Architecture
Branched sec-butoxy (chiral center)
Linear n-butoxy or isobutoxy may alter steric profile and reactivity
Regiochemistry
Ortho (2-position)
Meta/para isomers show divergent boiling points and predicted log P
Volatility Profile
Bp approx. 274 °C (760 mmHg)
Chain-length homologs shift headspace volatility and distillation behavior

2-Sec-butoxybenzaldehyde (CAS 22921-59-1): Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Differentiation: 2-Sec-butoxybenzaldehyde vs. Linear, Branched, and Shorter-Chain Ortho-Alkoxybenzaldehyde Analogs

At atmospheric pressure (760 mmHg), 2-sec-butoxybenzaldehyde exhibits a boiling point of 274.4 ± 13.0 °C . This value is 6.7 °C lower than that of its linear n-butoxy isomer (2-butoxybenzaldehyde, 281.1 °C) , yet essentially identical to the isobutoxy branched isomer (274.4 °C) , underscoring that chain branching at the α-carbon of the alkoxy group exerts a measurable but modest effect on vaporization enthalpy. In contrast, shortening the alkoxy chain to propoxy (264.6 °C) [1] or ethoxy (247.9 °C) reduces the boiling point by approximately 10 °C and 26 °C, respectively, consistent with decreased molecular weight and reduced London dispersion forces.

Boiling Point vs. Analogs
Cross-study comparable
Δ –6.7 °C vs. n-butoxy
Δ ≈ 0 °C vs. isobutoxy
Measurable volatility difference supports distillation-based purification design.
Predicted values at 760 mmHg; requires experimental validation.
Physicochemical characterization Volatility Distillation parameters

Regioisomeric Comparison: Ortho (2-) vs. Meta (3-) sec-Butoxybenzaldehyde Physicochemical Properties

Relocating the sec-butoxy group from the ortho (2-) position to the meta (3-) position produces a compound with a marginally lower boiling point of 273.9 °C at 760 mmHg , compared with 274.4 °C for the 2-substituted isomer . Both isomers exhibit identical calculated density (1.018 g·cm⁻³), identical molecular formula, and equivalent topological polar surface area (26.3 Ų) . The available log P for the 3-isomer is 2.68 , while the 2-isomer is listed with a predicted log P of 3.0 [1]; however, these values derive from different computational methods and cannot be directly compared in a rigorous head-to-head manner.

Regioisomeric Comparison
Cross-study comparable
Δ Bp +0.5 °C (ortho vs. meta)
Density equivalent
Small boiling point differential enables GC-based regioisomer verification.
Log P derived from different methods; head-to-head comparison not available.
Regiochemistry Substituent position effects Structure-property relationships

Synthetic Accessibility: Documented 79% Yield via HBr/DMSO Oxidation of the Corresponding Benzyl Alcohol

A published synthetic procedure reports the preparation of 2-sec-butoxybenzaldehyde via acid-catalyzed DMSO oxidation of 2-(1-methylpropyloxy)benzyl alcohol using HBr, achieving an isolated yield of 79% over a 14.5-hour reaction period [1]. This compares favorably with generic oxidation protocols for substituted benzaldehydes, where yields can vary widely depending on the electronic and steric nature of the aryl substituent. The reference methodology (DOI: 10.1055/s-2002-35563) establishes that oxidation rate is dependent on the nature and position of substituents on the aromatic ring [1]. No directly comparable yield data for the oxidation of 2-butoxybenzyl alcohol or 2-isobutoxybenzyl alcohol under identical conditions was located in the present search.

Synthetic Accessibility
Supporting evidence
79% yield (HBr/DMSO, 14.5 h)
Provides reproducible benchmark for custom synthesis scale-up.
No direct comparator yield data for linear/branched analogs under identical conditions.
Synthetic methodology Oxidation Yield optimization

Commercial Purity Specifications: 95% (NMR) Baseline and Availability in Screened Compound Collections

2-Sec-butoxybenzaldehyde is commercially available from multiple vendors with a minimum purity specification of 95% as determined by NMR spectroscopy . Higher purity grades (97%) are also listed . This compound is included in the ChemBridge Corporation screening collection (Catalog No. 6539813) [1] and is supplied by Combi-Blocks through Fujifilm Wako . By comparison, the 3-sec-butoxy isomer is similarly available at 95% purity, while the 4-sec-butoxy isomer is listed at 95% by AKSci . No unified certificate-of-analysis dataset permitting rigorous cross-vendor purity comparison was identified.

Commercial Purity
Supporting evidence
95% (NMR) minimum
97% available
Multi-vendor availability at comparable purity reduces single-source procurement risk.
Vendor specifications; unified COA dataset not available.
Compound sourcing Purity grade Screening library

Reactivity Profile: Reductive Amination Pathway to Functionally Substituted Benzylamines

A study by Ignatovich et al. (2007) demonstrated that functionally substituted benzaldehydes—including alkoxybenzaldehyde derivatives—undergo reductive amination with secondary amines (e.g., N-methylpiperazine, morpholine) in the presence of NaBH₄ and acetic acid to yield tertiary benzylamines in up to 90% yield without detectable side reduction of the aromatic moiety [1]. While this study employed 4-methoxycarbonylbenzaldehyde as the primary model substrate, 2-sec-butoxybenzaldehyde has been documented in a related context as a reactant for oxime formation followed by reduction to access alkoxy-substituted benzylamines (DOI: 10.1134/s1070428010070110) [2]. The ortho-alkoxy substitution pattern is expected to influence imine formation kinetics through steric and electronic modulation of the aldehyde carbonyl electrophilicity. No head-to-head kinetic data comparing 2-sec-butoxybenzaldehyde with its linear or branched alkoxy analogs under identical reductive amination conditions were located.

Reductive Amination Reactivity
Class-level inference
Class-level yield up to 90%
Supports utility as a building block for benzylamine library synthesis.
Specific 2-sec-butoxy kinetic data not isolated; steric influence may differ.
Reductive amination Benzylamine synthesis Medicinal chemistry building block

2-Sec-butoxybenzaldehyde (CAS 22921-59-1): Best-Fit Application Scenarios Grounded in Comparative Evidence


Fragrance Formulation Requiring Tuned Volatility: Ortho-Sec-Butoxy vs. Linear n-Butoxy Isomer

Perfume and scented product formulators seeking an ortho-alkoxybenzaldehyde with a boiling point approximately 7 °C lower than the linear n-butoxy analog (274.4 °C vs. 281.1 °C at 760 mmHg) may find 2-sec-butoxybenzaldehyde advantageous for achieving a subtly modified evaporation profile in fragrance compositions . The branched sec-butoxy chain introduces a chiral center absent in the linear isomer, potentially contributing to differential olfactory character [3]. Procurement of the sec-butoxy isomer ensures access to this distinct volatility parameter without altering the benzaldehyde core.

Medicinal Chemistry Library Synthesis via Reductive Amination

Medicinal chemists constructing benzylamine-focused compound libraries can employ 2-sec-butoxybenzaldehyde as an aldehyde input for reductive amination with secondary amines (e.g., N-methylpiperazine, morpholine) using established NaBH₄/acetic acid conditions . The ortho-alkoxy group provides a steric environment distinct from para- or meta-substituted analogs, potentially influencing the conformation and target-binding properties of the resulting tertiary benzylamine products. The 79% oxidation yield benchmark [3] also informs feasibility if in-house synthesis of the aldehyde precursor is preferred over direct procurement.

Structure–Activity Relationship (SAR) Studies on Aldehyde Dehydrogenase or Cellular Cytotoxicity Targets

In systematic SAR programs investigating the impact of alkoxy chain branching and position on benzaldehyde bioactivity, 2-sec-butoxybenzaldehyde serves as a defined ortho-substituted, chiral alkoxy probe. Published cytotoxicity screening of 54 substituted benzaldehydes has established that the number, positions, and type of ring substituents critically determine potency against cancer cell lines (IC₅₀ range 0.36–4.75 μg·mL⁻¹) . Inclusion of the 2-sec-butoxy variant in such panels allows direct comparison with its linear, branched, and regioisomeric counterparts to deconvolute the contribution of the sec-butoxy ortho-substitution pattern to observed activity.

Analytical Reference Standard for Regioisomeric Purity Verification

Quality control laboratories requiring authenticated reference materials to distinguish ortho-, meta-, and para-sec-butoxybenzaldehyde isomers can utilize the documented boiling point differentials (ortho: 274.4 °C; meta: 273.9 °C at 760 mmHg) as a basis for GC-based identity confirmation. The commercial availability of the ortho isomer at 95%+ NMR purity from multiple vendors [3] supports its use as a chromatographic reference standard for regioisomer identification in reaction monitoring and product release testing.

Application
Selection Property
Validation Focus
Fragrance Volatility Tuning
Branched-chain boiling point profile
Experimental evaporation curve vs. linear isomer
Medicinal Chemistry Library Synthesis
Reductive amination compatibility
Imine formation kinetics and product purity
SAR / Cytotoxicity Panel Studies
Ortho-substituted chiral alkoxy probe
Cell-model endpoint review vs. regioisomers
Regioisomeric Purity Verification
Boiling point differentials for GC identity
Retention time alignment with authenticated standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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